
Bupropion hydrobromide
Descripción general
Descripción
El bromhidrato de bupropión es un compuesto que se utiliza principalmente como antidepresivo y ayuda para dejar de fumar. Es un inhibidor de la recaptación de norepinefrina-dopamina (IRND) que ayuda a controlar el trastorno depresivo mayor, el trastorno afectivo estacional y ayuda a dejar de fumar . El bromhidrato de bupropión se comercializa con varios nombres comerciales, incluidos Wellbutrin y Zyban .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del bromhidrato de bupropión implica varios pasos. Un método comienza con la m-cloropropiofenona como materia prima, que se somete a bromación con bromuro de sodio, ácido sulfúrico y peróxido de hidrógeno en un disolvente de halohidrocarburo-agua para preparar un intermedio de bromuro. Este intermedio luego reacciona con tert-butilamina para producir bupropión . El paso final implica convertir la bupropión en su forma de sal de bromhidrato.
Métodos de producción industrial
La producción industrial del bromhidrato de bupropión implica calentar el cristal I de bromhidrato de bupropión o una mezcla de cristal I y cristal II a 150-210 °C durante 0,5 a 10 horas, seguido de enfriamiento a temperatura ambiente. Este método asegura la conversión de la materia prima en la forma cristalina deseada sin producir nuevas impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
El bromhidrato de bupropión experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen bromuro de sodio, ácido sulfúrico, peróxido de hidrógeno y tert-butilamina . Las condiciones típicamente implican temperaturas controladas y disolventes específicos para garantizar las rutas de reacción deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen la bupropión y su forma de sal de bromhidrato. Durante la degradación, la bupropión puede formar metabolitos como la hidroxibupropión, la treohidrobupropión y la eritrohidrobupropión .
Aplicaciones Científicas De Investigación
Major Depressive Disorder (MDD)
Bupropion hydrobromide is primarily indicated for the treatment of major depressive disorder. It works by modulating neurotransmitters such as norepinephrine and dopamine, which are critical in regulating mood.
Seasonal Affective Disorder (SAD)
This compound is also effective in treating seasonal affective disorder, providing relief from depressive symptoms during specific seasons, typically winter.
Smoking Cessation
Bupropion is prescribed to assist individuals in quitting smoking. It reduces withdrawal symptoms and cravings associated with nicotine dependence.
Off-Label Uses
This compound has several off-label applications:
- Attention-Deficit/Hyperactivity Disorder (ADHD) : It is used to manage ADHD, particularly in adults with comorbid bipolar disorder to avoid mood destabilization caused by traditional stimulant medications .
- Antidepressant-Induced Sexual Dysfunction : Some studies suggest it can alleviate sexual side effects caused by other antidepressants .
- Weight Management : In combination with naltrexone, it is used for weight loss management .
- Cocaine Use Disorder : Although not effective for cocaine dependence, it shows promise in reducing cravings associated with stimulant use disorders .
Case of Bupropion-Induced Leukopenia
A case study documented a 33-year-old woman who developed leukopenia after starting this compound for depression and smoking cessation. Her white blood cell count dropped significantly during treatment but returned to normal after discontinuation. This highlights the need for monitoring blood counts in patients on bupropion .
Bupropion Poisoning
A series of cases investigated the toxicity of bupropion in instances of overdose. Symptoms included seizures and hypertension, emphasizing the importance of dosage regulation and patient education regarding potential risks associated with misuse .
Pharmacological Mechanism
Bupropion's mechanism involves inhibiting the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which helps improve mood and reduce cravings .
Data Table: Summary of Applications
Application | Indication Type | Notes |
---|---|---|
Major Depressive Disorder | Approved | Effective in improving depressive symptoms |
Seasonal Affective Disorder | Approved | Alleviates seasonal depressive episodes |
Smoking Cessation | Approved | Reduces withdrawal symptoms; aids quitting |
Attention-Deficit/Hyperactivity Disorder | Off-label | Used to manage ADHD without destabilizing mood |
Antidepressant-Induced Sexual Dysfunction | Off-label | Can mitigate sexual side effects from other antidepressants |
Weight Management | Off-label | Used in combination with naltrexone for obesity treatment |
Cocaine Use Disorder | Off-label | Shows promise in reducing cravings |
Mecanismo De Acción
El bromhidrato de bupropión ejerce sus efectos inhibiendo la recaptación de norepinefrina y dopamina, aumentando así sus niveles en la hendidura sináptica y prolongando su acción dentro de la sinapsis neuronal . Se une al transportador de norepinefrina (NET) y al transportador de dopamina (DAT), que son sus principales objetivos moleculares . Además, la bupropión actúa como un antagonista de varios receptores nicotínicos de acetilcolina, contribuyendo a su efectividad en la cesación del hábito de fumar .
Comparación Con Compuestos Similares
El bromhidrato de bupropión es único en comparación con otros antidepresivos debido a su falta de efectos serotoninérgicos y su mínimo impacto en los receptores de histamina o adrenalina . Esto da como resultado un perfil de efectos secundarios más tolerable, con menores riesgos de disfunción sexual, sedación y aumento de peso en comparación con los inhibidores selectivos de la recaptación de serotonina (ISRS) y los antidepresivos tricíclicos (ATC) .
Compuestos similares
Duloxetina (Cymbalta): Un inhibidor de la recaptación de serotonina-norepinefrina (IRSN) utilizado para la depresión y la ansiedad.
Sertralina (Zoloft): Un inhibidor selectivo de la recaptación de serotonina (ISRS) utilizado para la depresión, la ansiedad y otros trastornos del estado de ánimo.
Venlafaxina (Effexor): Otro IRSN utilizado para la depresión y la ansiedad.
El bromhidrato de bupropión destaca por su mecanismo de acción único y su perfil de efectos secundarios favorable, lo que lo convierte en una opción valiosa para los pacientes que no responden bien a otros antidepresivos.
Actividad Biológica
Bupropion hydrobromide (HBr) is a novel formulation of the well-known antidepressant bupropion, primarily used for the treatment of major depressive disorder (MDD) and for smoking cessation. This article delves into the biological activity of bupropion HBr, highlighting its pharmacological mechanisms, efficacy, safety profile, and comparative studies with other formulations.
Bupropion acts primarily as a dual norepinephrine and dopamine reuptake inhibitor (NDRI) . Research indicates that it inhibits the reuptake of norepinephrine and dopamine without significantly affecting serotonin levels. This unique profile differentiates bupropion from other antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Key Findings:
- Dopamine and Norepinephrine Inhibition : Bupropion and its metabolites show a higher potency at dopamine transporters compared to norepinephrine transporters. The inhibition constants (Ki) for these transporters are approximately 1.4 µM for norepinephrine and 2.8 µM for dopamine .
- Minimal Serotonergic Activity : At clinically relevant concentrations, bupropion does not significantly inhibit serotonin reuptake, which is a common side effect of many other antidepressants .
Pharmacokinetics
Bupropion HBr has a favorable pharmacokinetic profile, with a high brain-to-plasma ratio that allows effective neurotransmitter modulation throughout its dosing interval. Studies show that brain concentrations remain above the 50% inhibitory concentration (IC50) for dopamine and norepinephrine transporters during typical dosing periods .
Case Studies and Meta-Analyses
A systematic review identified various studies comparing bupropion HBr to other formulations such as bupropion hydrochloride (HCl). Notably:
- Seizure Risk : Animal studies suggest that bupropion HBr has a significantly lower potential to induce seizures compared to bupropion HCl . For instance, in rodent models, the incidence of seizures was markedly lower with bupropion HBr at equivalent doses .
- Effectiveness : In clinical trials, bupropion HBr demonstrated comparable efficacy in reducing depressive symptoms as measured by standardized scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) .
Study | Dose | Efficacy Measure | Results |
---|---|---|---|
Koshino et al. (2013) | 150 mg | MADRS | 52% response rate |
Lineberry et al. (1990) | 300 mg | HAM-D-21 | 64.6% response rate |
Reimherr et al. (1998) | 150 mg | HAM-D-17 | Significant reduction in scores |
Safety Profile
While generally well-tolerated, bupropion HBr can cause side effects similar to those associated with other formulations of bupropion:
- Leukopenia : A case report highlighted a probable link between bupropion HCl and leukopenia, raising concerns about idiosyncratic reactions . This emphasizes the need for monitoring blood counts during treatment.
- Seizure Risk : As noted earlier, the risk of seizures is lower with the HBr formulation compared to HCl, making it a potentially safer option for patients with seizure disorders .
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905818-69-1 | |
Record name | Bupropion hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.